molecular formula C13H10N2 B095863 4-Methylbenzo[c]cinnoline CAS No. 19174-78-8

4-Methylbenzo[c]cinnoline

Cat. No.: B095863
CAS No.: 19174-78-8
M. Wt: 194.23 g/mol
InChI Key: VOIVITDCORELIS-UHFFFAOYSA-N
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Description

4-Methylbenzo[c]cinnoline is an organic compound belonging to the class of heterocyclic aromatic compounds known as cinnolines. It is characterized by a fused ring system consisting of a benzene ring and a cinnoline ring, with a methyl group attached to the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzo[c]cinnoline typically involves a multi-step process. One common method includes the cyclization of naphthylamidrazones in the presence of polyphosphoric acid. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by elimination under heating conditions . The reaction conditions are crucial, as extending the heating beyond three hours can significantly reduce the yield of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[c]cinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated heterocyclic compounds. Substitution reactions can lead to a wide variety of derivatives with different functional groups attached to the cinnoline ring .

Scientific Research Applications

4-Methylbenzo[c]cinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[c]cinnoline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Methylbenzo[c]cinnoline can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-methylbenzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-15-13(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIVITDCORELIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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